Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate is a chemical compound with the molecular formula C16H22N3NaO4 and a molecular weight of 343.35 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate typically involves the reaction of tert-butoxycarbonyl-protected piperazine with a pyridine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by controlling reaction conditions such as temperature, pressure, and flow rates .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce deprotected piperazine derivatives .
Mechanism of Action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: A heterobifunctional crosslinker used in the development of PROTAC degraders.
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Used as a rigid linker in PROTAC development.
Uniqueness
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-(pyridin-3-yl)acetate is unique due to its specific structural features, which allow for versatile applications in various fields. Its combination of a piperazine ring and a pyridine moiety provides distinct chemical properties that are valuable in both research and industrial contexts .
Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.Na/c1-16(2,3)23-15(22)19-9-7-18(8-10-19)13(14(20)21)12-5-4-6-17-11-12;/h4-6,11,13H,7-10H2,1-3H3,(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMADGUACZRDN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CN=CC=C2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N3NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.